molecular formula C10H8N6 B6593642 1,4-di(4H-1,2,4-triazol-4-yl)benzene CAS No. 681004-60-4

1,4-di(4H-1,2,4-triazol-4-yl)benzene

Cat. No.: B6593642
CAS No.: 681004-60-4
M. Wt: 212.21 g/mol
InChI Key: YLVOERRBUWBZGC-UHFFFAOYSA-N
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Description

1,4-di(4H-1,2,4-triazol-4-yl)benzene is a chemical compound with the molecular formula C10H8N6. It is also known by the name 4,4’-(1,4-Phenylene)bis(4H-1,2,4-triazole). This compound is characterized by the presence of two 1,2,4-triazole rings attached to a benzene ring at the 1 and 4 positions. The compound has a molecular weight of 212.211 g/mol and a density of approximately 1.4 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-di(4H-1,2,4-triazol-4-yl)benzene can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dibromobenzene with sodium azide to form 1,4-diazidobenzene, which is then subjected to a cyclization reaction with hydrazine hydrate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-di(4H-1,2,4-triazol-4-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced nitrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-di(4H-1,2,4-triazol-4-yl)benzene is unique due to its symmetrical structure and the presence of two triazole rings, which enhance its ability to form coordination complexes and interact with various biological targets. This makes it a valuable compound in both chemical and biological research .

Properties

IUPAC Name

4-[4-(1,2,4-triazol-4-yl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-10(16-7-13-14-8-16)4-3-9(1)15-5-11-12-6-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVOERRBUWBZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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